molecular formula C16H22ClNO2 B4915773 4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride

4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride

Cat. No.: B4915773
M. Wt: 295.80 g/mol
InChI Key: BHZNQVMNRXRFOO-UHFFFAOYSA-M
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Description

4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its cyclohepta[c]pyrrol-2-ium core, which is substituted with diethoxy and trimethyl groups. The chloride ion serves as the counterion, balancing the positive charge on the pyrrol-2-ium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps in the synthesis include:

    Formation of the Cyclohepta[c]pyrrol-2-ium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Diethoxy Groups: The diethoxy groups are introduced through etherification reactions, often using ethyl iodide or ethyl bromide in the presence of a strong base.

    Methylation: The trimethyl groups are added via methylation reactions, typically using methyl iodide or methyl sulfate.

    Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride
  • 4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;bromide
  • 4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;iodide

Uniqueness

4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride is unique due to its specific substitution pattern and the presence of the chloride ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4,8-diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO2.ClH/c1-6-18-13-9-8-10-14(19-7-2)16-12(4)17(5)11(3)15(13)16;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZNQVMNRXRFOO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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